molecular formula C14H20ClN3O2S B2761287 N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide CAS No. 2411296-68-7

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide

Cat. No. B2761287
M. Wt: 329.84
InChI Key: PKISZAMGGIOZTA-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide disrupts the signaling pathway that drives the growth and survival of cancer cells and autoimmune cells.

Biochemical And Physiological Effects

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide inhibits the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway. In autoimmune cells, N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide reduces inflammation and suppresses the immune response. N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide has also been shown to have a good safety profile in preclinical studies.

Advantages And Limitations For Lab Experiments

One advantage of N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide also has good oral bioavailability, which makes it a promising candidate for oral dosing. One limitation of N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the study of N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide. One direction is to further investigate its potential therapeutic applications in cancer treatment and autoimmune diseases. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to optimize the dosing regimen and to investigate the long-term safety profile of N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide in clinical trials.
In conclusion, N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment and autoimmune diseases. Its selective inhibition of BTK and good safety profile make it a promising candidate for further preclinical and clinical studies.

Synthesis Methods

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The first step involves the reaction of 1,3-thiazole-5-carboxylic acid with thionyl chloride to form 1,3-thiazole-5-carbonyl chloride. The second step involves the reaction of N-(4-aminobutyl)piperidine with acetic anhydride to form N-(1-acetylpiperidin-4-yl)butanamide. The final step involves the reaction of N-(1-acetylpiperidin-4-yl)butanamide with 1,3-thiazole-5-carbonyl chloride to form N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide.

Scientific Research Applications

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(1-acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2S/c1-10(15)14(20)18(8-13-7-16-9-21-13)12-3-5-17(6-4-12)11(2)19/h7,9-10,12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKISZAMGGIOZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CN=CS1)C2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Acetylpiperidin-4-yl)-2-chloro-N-(1,3-thiazol-5-ylmethyl)propanamide

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